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Compound of Interest

Compound Name: Butyl(3-methoxypropyl)amine

Cat. No.: B15251572

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of Butyl(3-methoxypropyl)amine
with its primary and tertiary amine analogues. The analysis focuses on Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a
foundational dataset for researchers engaged in the synthesis, characterization, and
application of N-alkyl-3-methoxypropylamines. All quantitative data is presented in structured
tables, and detailed experimental protocols for each analytical technique are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of Butyl(3-
methoxypropyl)amine and its analogues. Data for Butyl(3-methoxypropyl)amine is
predicted based on established chemical shift theory and experimental data from its analogues,
providing a reliable reference for characterization.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental, CDCIs)
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Proton Chemical Shift o
Compound Structure . Multiplicity
Assignment (5, ppm)
3-
Methoxypropyla a: -NH:z 1.12 s (broad)
mine (Primary)
b: H2C-N 2.76 t
c: -CHz- 1.74 p
d: H2C-O 3.42 t
e: HsC-O 3.32 S
Butyl(3-
methoxypropyl)a
) ypropy) a: -NH- ~1.1 (broad) s (broad)
mine
(Secondary)
b: H2C-N (propyl) ~2.60 t
c: -CH2- (propyl) ~1.75 p
d: H2C-O ~3.41 t
e: HsC-O ~3.31 S
f: H2C-N (butyl) ~2.58 t
g: -CHz- (butyl) ~1.45 p
h: -CHz- (butyl) ~1.35 sextet
i: -CHs (butyl) ~0.91 t
N,N-Dimethyl-3-
methoxypropyla
YPropY b: H2C-N 2.25 t
mine (Tertiary)[1]
[2]
c: -CHz- 1.72 p
d: H2C-O 3.40 t
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e: HsC-O 3.31 S

i (HsC)2-N 2.21 s

Note: Predicted values are italicized. Chemical shifts for amine protons (-NH, -NHz) are highly
variable and depend on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental, CDCIs)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Carbon Chemical Shift (5,
Compound Structure .
Assignment ppm)
3-
Methoxypropylamine C-1 (H2C-N) 40.4
(Primary)[3]
C-2 (-CHz-) 31.6
C-3 (H2C-0) 71.3
C-4 (HsC-0) 58.6
Butyl(3-
methoxypropyl)amine C-1 (H2C-N, propyl) ~49.0
( S econ d ary) i rgur.com
C-2 (-CHz-, propyl) ~30.0
C-3 (H2C-0) ~715
C-4 (HsC-0) ~58.7
C-1' (H2C-N, butyl) ~50.0
C-2' (-CHz-, butyl) ~32.0
C-3' (-CHz-, butyl) ~20.5
C-4' (-CHs, butyl) ~14.0
N,N-Dimethyl-3-
methoxypropylamine C-1 (H2C-N) 57.1
(Tertlary)[z] irngur.n::-:- g
C-2 (-CHz-) 27.5
C-3 (H2C-0) 71.0
C-4 (HsC-0) 58.7
C-5 ((HsC)2-N) 45.4
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Note: Predicted values are italicized. N-alkylation significantly affects the chemical shift of
carbons alpha and beta to the nitrogen atom.[4][5]

Table 3: Key Infrared (IR) Absorption Data

] N-H Stretch C-N Stretch C-O Stretch

Compound Amine Type

(cm™?) (cm™?) (cm—?)
3 Two bands:

_ 3380, 3300
Methoxypropyla Primary ) ~1050-1250 ~1120
) (asymmetric &

mine

symmetric)[6]
Butyl(3-

One weak band:
methoxypropyl)a  Secondary ~1050-1250 ~1120
_ ~3350-3310[7]
mine

N,N-Dimethyl-3-
methoxypropyla Tertiary Absent[7] ~1050-1250 ~1120

mine

Table 4: Mass Spectrometry (MS) Fragmentation Data
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Molecular Weight (

Molecular lon (M+,

Key Fragment lon

Compound .
g/mol ) m/z) (m/z) & Identity
3- 44: [CH2=NH2]* (from
_ 89.14[8] 89
Methoxypropylamine a-cleavage)
102:
[CH2(CH2)20CHs-
NH=CH:]* (loss of
Butyl(3- CsHy7e via a-cleavage)
_ 145.25 145
methoxypropyl)amine 86: [CH3(CH-2)3-
NH=CH:]* (loss of
*CH20CH:s via o-
cleavage)
N,N-Dimethyl-3- 58: [CH2=N(CHs3)2]*
117.19[9] 117

methoxypropylamine

(from o-cleavage)

Note: The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will

have an odd molecular weight.[10] The most prominent fragmentation pathway for aliphatic

amines is o-cleavage, resulting in a resonance-stabilized iminium cation.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-25 mg of the amine sample into a clean, dry vial.[12]

o Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDClI3).[7]

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

[13]

o The final solution height in the NMR tube should be approximately 4-5 cm.[12]
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o Cap the NMR tube securely.

o Data Acquisition:

o The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed using the deuterium signal
from the solvent.

o For 'H NMR, a standard pulse sequence is used. Key parameters include a 30° pulse
width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically,
16 scans are acquired for good signal-to-noise.[14]

o For 3C NMR, a proton-decoupled pulse sequence is used. Due to the lower natural
abundance and sensitivity of 13C, a higher number of scans (e.g., 512 or more) and a
larger sample concentration are required for a good spectrum.[7][14]

o All chemical shifts are referenced internally to the residual solvent signal (e.g., CDClIs at
7.26 ppm for *H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane
(TMS) at 0.00 ppm.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.[16]

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

o Place one to two drops of the liquid amine sample directly onto the center of the ATR
crystal, ensuring it completely covers the crystal surface.[16]

» Data Acquisition:
o Acquire the sample spectrum over a typical range of 4000-400 cm~1,[10]

o To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32
scans).
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o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent
such as dichloromethane or methanol.

o Transfer the solution to a 2 mL autosampler vial and cap securely.
» Data Acquisition:
o Gas Chromatography (GC):

» Inject 1 pL of the sample solution into the GC inlet, which is heated to ensure rapid
vaporization.

» The components are separated on a capillary column (e.g., a non-polar DB-5ms or
similar).

= Atemperature program is used to elute the compounds, for example: initial temperature
of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

o Mass Spectrometry (MS):

As compounds elute from the GC column, they enter the ion source of the mass
spectrometer.

» Electron lonization (El) at a standard energy of 70 eV is used to fragment the
molecules.

» The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 30-300) to
detect the molecular ion and its fragment ions.[17]

» The resulting total ion chromatogram (TIC) and the mass spectrum for each
chromatographic peak are recorded.
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Visualizations
Experimental Workflow

The general workflow for the spectroscopic analysis and characterization of an amine sample is
outlined below.

Sample Preparation

Amine Sample

Dilution / Dissolution
in Deuterated Solvent

Spectroscopic Analysis

NMR Spectroscopy

(*H & 13C) FTIR Spectroscopy GC-MS Analysis

aProcessing

Spectral Processing
(Referencing, Baseline Correction)

l

Interpretation
(Shift/Peak Assignment)

Structure
Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Mass Spectrometry Fragmentation Pathway

The characteristic a-cleavage fragmentation pathway for a secondary amine like Butyl(3-
methoxypropyl)amine is a critical tool for structural identification.

Caption: Alpha-cleavage in Butyl(3-methoxypropyl)amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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